3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxamide group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the attachment of the carboxamide group. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science:
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(ethyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methylphenyl)thiophene-2-carboxamide
Uniqueness
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the thiophene ring. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-28-19-11-9-18(10-12-19)24(2)30(26,27)20-14-16-29-21(20)22(25)23-15-13-17-7-5-4-6-8-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNIIMHEFKJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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